![molecular formula C19H23N5O3 B2649542 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 863447-87-4](/img/structure/B2649542.png)
2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H19N5O2
- Molecular Weight : 325.4 g/mol
The structural features of this compound contribute to its biological activity, particularly the presence of the pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Studies indicate that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, compounds in this class have been shown to inhibit Aldehyde Dehydrogenase 1A (ALDH1A) , which plays a critical role in tumor growth and resistance to chemotherapy .
Biological Activity Overview
Research has demonstrated various biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives:
- Anticancer Activity : Several studies have highlighted the potential of these compounds as anticancer agents. They may exert cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes that are crucial for various metabolic processes in cancer cells. This inhibition can lead to reduced tumor growth and enhanced sensitivity to existing chemotherapeutics .
Case Studies
- Inhibition of ALDH1A : A study focused on similar pyrazolo[3,4-d]pyrimidine derivatives reported their efficacy as inhibitors of ALDH1A in ovarian cancer models. These findings suggest that compounds like this compound could serve as adjuncts to standard chemotherapy treatments .
- Cytotoxicity Against Cancer Cell Lines : Another investigation assessed the cytotoxic effects of related compounds against various cancer cell lines (e.g., CaCO-2 colon cancer cells). The results indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations .
Comparative Biological Activity Table
Wissenschaftliche Forschungsanwendungen
Structure
The compound features a complex structure characterized by:
- Pyrazolo[3,4-d]pyrimidine core : This heterocyclic structure is known for various biological activities.
- Tert-butyl group : Enhances lipophilicity and stability.
- Ethoxyphenyl acetamide moiety : Contributes to the compound's interaction with biological targets.
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit a range of biological activities including:
- Anticancer Activity : Inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
- Antimicrobial Properties : Potential effectiveness against bacterial strains.
Anticancer Research
The compound has shown promise in anticancer applications through mechanisms such as:
- Inhibition of Cyclin-dependent Kinases (CDKs) : By binding to CDKs, the compound can halt cell cycle progression, making it a candidate for cancer therapy.
Case Study: Breast Cancer Cell Lines
In vitro studies demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines compared to standard chemotherapeutics like doxorubicin. The compound induced apoptosis and cell cycle arrest, highlighting its potential as an effective anticancer agent.
Anti-inflammatory Applications
Pyrazolo derivatives are noted for their ability to reduce inflammatory responses:
- The compound inhibits pro-inflammatory cytokines and mediators, suggesting potential therapeutic benefits in conditions characterized by excessive inflammation.
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties. It has been shown to inhibit growth in various bacterial strains, warranting further investigation into its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds reveals that modifications on the pyrazolo ring significantly affect biological activity. For example:
- The presence of a tert-butyl group enhances stability and potency against CDKs, making it an attractive target for further drug development efforts.
Data Table: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Induces apoptosis in breast cancer cell lines | |
Anti-inflammatory | Reduces cytokine levels in inflammatory models | |
Antimicrobial | Inhibits bacterial growth |
Eigenschaften
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-5-27-14-8-6-13(7-9-14)22-16(25)11-23-12-20-17-15(18(23)26)10-21-24(17)19(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVRUPMGGWTCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.